An In-depth Technical Guide to 8-acetyl-8-azabicyclo[3.2.1]octan-3-one: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 8-acetyl-8-azabicyclo[3.2.1]octan-3-one: Synthesis, Characterization, and Applications
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for functional groups, making it an ideal scaffold for designing ligands that can interact with high affinity and selectivity with various biological targets.[3][4] This core is found in a wide range of pharmacologically active compounds, including the anticholinergic agents atropine and scopolamine, and the stimulant cocaine.[3][5] The manipulation of the tropane scaffold continues to be a fertile area of research for the development of novel therapeutics targeting the central nervous system and other biological systems.[5][6]
8-acetyl-8-azabicyclo[3.2.1]octan-3-one, a derivative of nortropinone (the N-demethylated analog of tropinone), serves as a key synthetic intermediate. The introduction of the N-acetyl group modifies the electronic properties and steric hindrance around the nitrogen atom, influencing the molecule's reactivity and potential biological activity. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and potential applications of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one, designed for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one is presented in the table below. It is important to note that while some properties are experimentally determined, others are computationally predicted and should be considered as such.
| Property | Value | Source |
| IUPAC Name | 8-acetyl-8-azabicyclo[3.2.1]octan-3-one | PubChem[7] |
| CAS Number | 56880-02-5 | PubChem[7] |
| Molecular Formula | C₉H₁₃NO₂ | PubChem[7] |
| Molecular Weight | 167.20 g/mol | PubChem[7] |
| XLogP3 | -0.2 | PubChem (Computed)[7] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[7] |
| Rotatable Bond Count | 1 | PubChem (Computed)[7] |
Synthesis of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one
The synthesis of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one is typically achieved through the N-acetylation of its precursor, 8-azabicyclo[3.2.1]octan-3-one (nortropinone). Nortropinone itself is a key intermediate that can be synthesized via several routes, most famously the Robinson-Schöpf synthesis.[8] The acetylation of the secondary amine of nortropinone is a straightforward nucleophilic acyl substitution reaction.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the secondary amine of nortropinone on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. When using acetic anhydride, the reaction is often carried out in the presence of a base to neutralize the acetic acid byproduct.
Caption: Mechanism of N-acetylation of nortropinone.
Experimental Protocol: N-Acetylation of Nortropinone
This protocol describes a representative method for the synthesis of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one from nortropinone hydrochloride using acetic anhydride.
Materials:
-
8-Azabicyclo[3.2.1]octan-3-one hydrochloride (Nortropinone HCl)
-
Acetic Anhydride (Ac₂O)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Caption: Experimental workflow for the synthesis of 8-acetyl-8-azabicyclo[3.2.1]octan-3-one.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend nortropinone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Neutralization: To the suspension, add triethylamine (2.2 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete neutralization of the hydrochloride salt.
-
Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the bicyclic nature of the molecule and the presence of two diastereotopic protons on each of the methylene carbons. The N-acetyl group will deshield the adjacent bridgehead protons.
-
Bridgehead Protons (H-1 and H-5): Expected to appear as broad multiplets in the range of δ 3.0-4.5 ppm. The N-acetylation will cause a downfield shift compared to nortropinone.
-
Methylene Protons (H-2, H-4, H-6, H-7): These will appear as complex multiplets in the range of δ 1.5-3.0 ppm.
-
Acetyl Methyl Protons: A sharp singlet is expected around δ 2.1 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct carbon signals.
-
Carbonyl Carbon (C=O, ketone): Expected to be in the range of δ 205-215 ppm.
-
Amide Carbonyl Carbon (C=O, acetyl): Expected around δ 168-172 ppm.
-
Bridgehead Carbons (C-1 and C-5): Expected in the range of δ 50-65 ppm.
-
Methylene Carbons (C-2, C-4, C-6, C-7): Expected in the range of δ 25-50 ppm.
-
Acetyl Methyl Carbon: Expected around δ 21-23 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by two strong carbonyl stretching absorptions.
-
Ketone C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹.
-
Amide C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the region of 1630-1660 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region.
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 167. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the bicyclic ring system.
Reactivity and Chemical Stability
8-acetyl-8-azabicyclo[3.2.1]octan-3-one possesses two key reactive sites: the ketone at the C-3 position and the N-acetyl group.
-
Ketone Reactivity: The ketone is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to the corresponding alcohol, Grignard reactions, and Wittig reactions.[12] The stereochemical outcome of these reactions can be influenced by the steric bulk of the bicyclic system.
-
Amide Stability: The N-acetyl group is a relatively stable amide bond. Hydrolysis of the amide can be achieved under acidic or basic conditions, but typically requires more forcing conditions than ester hydrolysis. This stability allows for selective reactions at the ketone functionality.
-
Alpha-Carbon Chemistry: The protons on the carbons alpha to the ketone (C-2 and C-4) can be deprotonated under basic conditions to form an enolate, which can then participate in reactions such as aldol condensations and alkylations.
The compound should be stored in a cool, dry place, away from strong acids and bases.
Applications in Drug Discovery and Development
While specific biological activities for 8-acetyl-8-azabicyclo[3.2.1]octan-3-one are not extensively documented in the public domain, its role as a synthetic intermediate is of significant value. The N-acetyl group serves as a protecting group for the nitrogen, allowing for selective modifications at other positions of the tropane scaffold.[6]
The resulting derivatives of the 8-azabicyclo[3.2.1]octane core have been investigated for a wide range of therapeutic applications, including:
-
Monoamine Reuptake Inhibitors: Analogs have been synthesized and tested for their ability to bind to dopamine, serotonin, and norepinephrine transporters, with potential applications in treating depression and other neurological disorders.[13]
-
Receptor Antagonists: Derivatives have been developed as antagonists for various receptors, including muscarinic acetylcholine receptors, kappa opioid receptors, and vasopressin V1A receptors.[3][4]
-
Anticholinergic Agents: The tropane skeleton is a classic pharmacophore for anticholinergic drugs used to treat conditions such as asthma, COPD, and motion sickness.[3][4]
The synthesis of novel derivatives from 8-acetyl-8-azabicyclo[3.2.1]octan-3-one allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties for the development of new drug candidates.
Conclusion
8-acetyl-8-azabicyclo[3.2.1]octan-3-one is a valuable synthetic intermediate built upon the pharmacologically significant tropane scaffold. While detailed experimental data for this specific compound is not widely published, its synthesis and chemical properties can be reliably predicted based on established chemical principles and data from closely related analogs. This guide provides a framework for the synthesis, characterization, and further derivatization of this compound, highlighting its potential utility for researchers and scientists in the field of medicinal chemistry and drug development. The continued exploration of derivatives based on this and similar scaffolds holds promise for the discovery of novel therapeutic agents.
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